![molecular formula C23H37N3O4S B11180759 1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide](/img/structure/B11180759.png)
1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide
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Overview
Description
1-[4-(Dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a phenyl group substituted with a dipropylsulfamoyl moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Attachment of the Dipropylsulfamoyl Group: This step involves the reaction of the phenyl group with dipropylamine and sulfur trioxide to form the dipropylsulfamoyl moiety.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a suitable amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Dipropylsulfamoyl)phenyl]-5-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
- N-[4-(Dipropylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-[4-(Dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of the dipropylsulfamoyl group and the pyrrolidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C23H37N3O4S |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-[4-(dipropylsulfamoyl)phenyl]-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H37N3O4S/c1-5-13-24(14-6-2)23(28)19-17-22(27)26(18-19)20-9-11-21(12-10-20)31(29,30)25(15-7-3)16-8-4/h9-12,19H,5-8,13-18H2,1-4H3 |
InChI Key |
LIAFNJYSOQANIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC)CCC |
Origin of Product |
United States |
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